molecular formula C10H7F2NO B1506669 2-(Difluoromethoxy)quinoline CAS No. 2341-27-7

2-(Difluoromethoxy)quinoline

Cat. No.: B1506669
CAS No.: 2341-27-7
M. Wt: 195.16 g/mol
InChI Key: QMHCZMYXRVBFFS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)quinoline is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
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Biological Activity

2-(Difluoromethoxy)quinoline is a derivative of quinoline, a well-known scaffold in medicinal chemistry. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of difluoromethoxy groups can significantly influence the pharmacological profile of quinoline derivatives, enhancing their biological activity and selectivity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6F2NO\text{C}_9\text{H}_6\text{F}_2\text{N}O

This compound features a quinoline ring substituted with a difluoromethoxy group at the 2-position. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are crucial for drug development.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, compounds structurally related to this compound have shown promising cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated several quinoline derivatives, including those with difluoromethoxy substitutions, revealing that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., A549, MKN-45). The most potent derivatives demonstrated selectivity indices greater than 10, indicating low toxicity to normal cells compared to cancer cells .

Antiviral Activity

The antiviral properties of quinoline derivatives have gained attention, particularly in the context of emerging viral infections.

  • Research Findings : A derivative based on a similar scaffold was identified as an effective inhibitor of SARS-CoV-2 with an EC50 value of approximately 6 μM and a CC50 greater than 100 μM. This suggests that modifications in the quinoline structure can lead to significant antiviral activity while maintaining low cytotoxicity .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties.

  • Experimental Results : In vitro assays demonstrated that certain this compound analogues exhibited substantial antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Anticancer Mechanism : Quinoline derivatives may induce apoptosis in cancer cells through the modulation of BCL-2 family proteins and activation of caspases. This pathway is crucial for promoting programmed cell death in malignancies .
  • Antiviral Mechanism : The antiviral effects are potentially mediated through inhibition of viral replication processes or interference with viral entry mechanisms. Some studies suggest that quinolines may disrupt autophagic pathways critical for viral lifecycle completion .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EC50 ValuesNotes
AnticancerA549, MKN-45Low µM rangeHigh selectivity indices observed
AntiviralSARS-CoV-2EC50 ~ 6 µMLow cytotoxicity (>100 µM)
AntimicrobialMRSA, E. coliMIC comparable to antibioticsEffective against resistant strains

Scientific Research Applications

Medicinal Chemistry Applications

2-(Difluoromethoxy)quinoline exhibits significant potential as a pharmacological agent due to its structural properties that allow for diverse biological interactions.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, can interfere with DNA synthesis and induce oxidative stress in cancer cells. A study highlighted the anticancer efficacy of various quinoline derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. Specific derivatives were shown to target breast and lung cancers effectively, with mechanisms involving apoptosis and cell cycle arrest .

Compound Cancer Type Mechanism of Action Reference
This compoundBreast CancerDNA Interference
This compoundLung CancerApoptosis Induction

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Microorganism Activity Reference
Staphylococcus aureusInhibition of Growth
Mycobacterium tuberculosisAntitubercular Activity

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the quinoline core can significantly influence its potency and selectivity.

Fluorine Substitution Effects

The introduction of fluorine atoms in organic compounds often enhances lipophilicity and metabolic stability. Studies have shown that difluoromethoxy substitutions lead to improved bioavailability and reduced clearance rates in vivo, making such compounds more effective as therapeutic agents .

Modification Effect on Activity Reference
Difluoromethoxy GroupIncreased Lipophilicity
Additional Fluoro GroupsEnhanced Stability

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of quinoline derivatives, including this compound, against several cancer cell lines. The results demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potency compared to standard chemotherapeutics .

Case Study: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against multidrug-resistant strains of Mycobacterium tuberculosis. The compound displayed notable activity with minimal inhibitory concentrations (MICs) that were comparable to existing first-line TB treatments, suggesting a potential role in combating antibiotic resistance .

Properties

IUPAC Name

2-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCZMYXRVBFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718081
Record name 2-(Difluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2341-27-7
Record name 2-(Difluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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